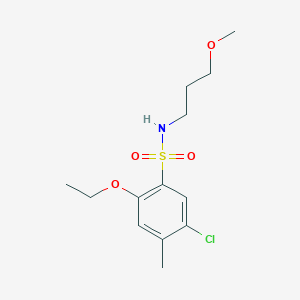![molecular formula C22H29NO2 B11482818 2-Propenamide, 3-phenyl-N-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11482818.png)
2-Propenamide, 3-phenyl-N-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound that features a unique adamantane moiety linked to a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is synthesized through the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution at 110°C for 16-18 hours.
Coupling Reaction: The adamantane derivative is then coupled with a suitable halide or ester to form the intermediate compound.
Amidation: The intermediate is reacted with 3-phenylprop-2-enamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The phenylprop-2-enamide part can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug delivery agent due to the stability and lipophilicity of the adamantane moiety.
Materials Science: Used in the synthesis of high-energy fuels and oils, as well as in the development of thermally stable polymers.
Biological Studies: Its derivatives are studied for their bioactive properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to cell signaling, inflammation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted Adamantane Derivatives: These compounds share the adamantane core but differ in their substituents.
Unsaturated Adamantane Derivatives: These include compounds with double bonds or multiple side-chain bonds.
Uniqueness
(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of the adamantane moiety with a phenylprop-2-enamide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H29NO2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(E)-N-[2-(1-adamantyloxy)propyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H29NO2/c1-16(15-23-21(24)8-7-17-5-3-2-4-6-17)25-22-12-18-9-19(13-22)11-20(10-18)14-22/h2-8,16,18-20H,9-15H2,1H3,(H,23,24)/b8-7+ |
InChI Key |
AIIFTUZCMSIDSX-BQYQJAHWSA-N |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)OC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)OC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11482753.png)
![4-fluoro-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11482758.png)

![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B11482768.png)
![2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B11482775.png)
![Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B11482776.png)
![3,5-dimethyl-4-[(2S,3S,4R)-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole](/img/structure/B11482778.png)
![4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11482791.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B11482793.png)
![13-(3,4-dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11482797.png)

![7-{[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11482803.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(methylsulfonyl)benzamide](/img/structure/B11482816.png)
![1-[4-(2-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11482820.png)
